molecular formula C17H11N3O3 B12678794 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate CAS No. 94213-38-4

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate

Cat. No.: B12678794
CAS No.: 94213-38-4
M. Wt: 305.29 g/mol
InChI Key: UXSDGXOKNGHNEL-UHFFFAOYSA-N
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Description

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound known for its unique structure and reactivity. This compound contains multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical processes, particularly in the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with m-phenylene diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product. Catalysts may be used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from reactions involving this compound include:

    Polyurethanes: Formed by the reaction with polyols.

    Polyureas: Formed by the reaction with polyamines.

    Carbamates: Formed by the reaction with alcohols.

Scientific Research Applications

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in polymer chemistry and material science.

Properties

CAS No.

94213-38-4

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

1,3-diisocyanato-2-[(3-isocyanato-2-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H11N3O3/c1-12-13(4-2-5-15(12)18-9-21)8-14-16(19-10-22)6-3-7-17(14)20-11-23/h2-7H,8H2,1H3

InChI Key

UXSDGXOKNGHNEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O

Origin of Product

United States

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